4-Amino-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 5-(2-nitrophenyl)furan-2-carbaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carbaldehyde: Shares the furan and nitrophenyl groups but lacks the oxadiazole and carbohydrazide moieties.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and nitrophenyl group but differs in the presence of thiadiazole and thiazolidinone structures.
Uniqueness
4-Amino-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its combination of furan, nitrophenyl, oxadiazole, and carbohydrazide groups.
Properties
Molecular Formula |
C14H10N6O5 |
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Molecular Weight |
342.27 g/mol |
IUPAC Name |
4-amino-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C14H10N6O5/c15-13-12(18-25-19-13)14(21)17-16-7-8-5-6-11(24-8)9-3-1-2-4-10(9)20(22)23/h1-7H,(H2,15,19)(H,17,21)/b16-7+ |
InChI Key |
JBQUMWYJOLIFFI-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N)[N+](=O)[O-] |
Origin of Product |
United States |
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